3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring through an ether linkage, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenated ether to form the quinolin-8-yloxy intermediate.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Coupling Reaction: The quinolin-8-yloxy intermediate is then coupled with the pyrrolidine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the propanone backbone is formed.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the propanone backbone.
Substitution: The quinoline and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of halogenated derivatives of the quinoline and phenyl rings.
Scientific Research Applications
3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyrrolidine ring can enhance binding affinity to specific protein targets, while the phenyl group may contribute to the overall hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature the quinoline moiety.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which contain the pyrrolidine ring.
Phenylpropanone Derivatives: Compounds like amphetamine and methamphetamine, which have a phenylpropanone backbone.
Uniqueness
3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of the quinoline, pyrrolidine, and phenylpropanone moieties in a single molecule
Properties
IUPAC Name |
3-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(12-11-17-6-2-1-3-7-17)24-15-13-19(16-24)26-20-10-4-8-18-9-5-14-23-22(18)20/h1-10,14,19H,11-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOILBXHRVEATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.